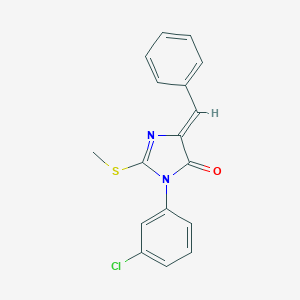
2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one, also known as MTBCI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the imidazoline family and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one is not fully understood, but studies have suggested that it works by targeting specific signaling pathways in cells. This compound has been shown to inhibit the expression of certain proteins that are involved in cell proliferation and survival. It has also been shown to activate certain enzymes that are involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and cardiovascular benefits, this compound has also been shown to have antioxidant properties. It has been shown to reduce oxidative stress in cells and protect against DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one in lab experiments is its specificity. This compound has been shown to target specific signaling pathways in cells, making it a useful tool for studying these pathways. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one. One area of research is in the development of new cancer treatments. Studies have shown that this compound has potential as a cancer treatment, and further research is needed to explore its efficacy in different types of cancer.
Another area of research is in the development of new cardiovascular treatments. Studies have shown that this compound can improve cardiac function, and further research is needed to explore its potential as a treatment for heart disease.
Finally, there is a need for further research on the mechanism of action of this compound. While some studies have suggested that it works by targeting specific signaling pathways, more research is needed to fully understand how it works at a molecular level.
Métodos De Síntesis
The synthesis of 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one involves the reaction of 2-methylthio-1H-imidazole-4-carbaldehyde with 3-chlorobenzaldehyde and benzylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
In addition to its anti-cancer properties, this compound has also been studied for its potential applications in the treatment of cardiovascular disease. Studies have shown that this compound can improve cardiac function and reduce inflammation in the heart.
Propiedades
Fórmula molecular |
C17H13ClN2OS |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-methylsulfanylimidazol-4-one |
InChI |
InChI=1S/C17H13ClN2OS/c1-22-17-19-15(10-12-6-3-2-4-7-12)16(21)20(17)14-9-5-8-13(18)11-14/h2-11H,1H3/b15-10- |
Clave InChI |
JRZBIOKMGXKGMD-GDNBJRDFSA-N |
SMILES isomérico |
CSC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CSC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
SMILES canónico |
CSC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-imino-2-isopropyl-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295824.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B295826.png)
![4-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B295827.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295828.png)
![(6Z)-5-imino-2-isopropyl-6-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295830.png)
![5-imino-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295832.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295833.png)
![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
